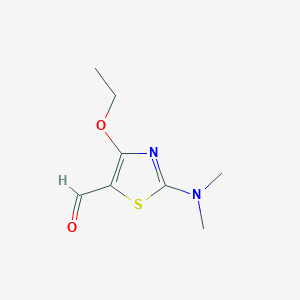

2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H12N2O2S. This compound is notable for its unique structure, which includes a thiazole ring substituted with dimethylamino and ethoxy groups, as well as an aldehyde functional group. It is used primarily in research settings, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole derivatives with dimethylamine and ethoxy reagents under controlled conditions. One common method includes the use of thiazole-5-carbaldehyde as a starting material, which is then subjected to nucleophilic substitution reactions to introduce the dimethylamino and ethoxy groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The thiazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that compounds similar to 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro tests have demonstrated that these compounds can effectively reduce cell viability in cancer cell lines, such as HepG2, with IC50 values comparable to established chemotherapeutics like Doxorubicin .

Moreover, molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer progression, showcasing their potential as lead compounds for drug development .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Research indicates that thiazole derivatives can inhibit bacterial growth and possess antifungal activities. This broad spectrum of activity makes them candidates for developing new antimicrobial agents .

Veterinary Applications

This compound has been explored for its potential in veterinary medicine, particularly in treating infections caused by Trypanosoma species. In vivo studies have shown promising results in curing infected cattle when administered via intravenous infusion at specific dosages . The compound's efficacy against these parasites highlights its potential role in veterinary therapeutics.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can engage in π-π interactions and hydrogen bonding, while the dimethylamino and ethoxy groups can modulate the compound’s electronic properties, enhancing its binding affinity to specific targets. These interactions can influence biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

- 2-Dimethylamino-4-methoxy-thiazole-5-carbaldehyde

- 2-Dimethylamino-4-ethoxy-thiazole-5-carboxylic acid

- 2-Dimethylamino-4-ethoxy-thiazole-5-methyl

Comparison: Compared to its analogs, 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. The ethoxy group also provides different steric and electronic effects compared to other substituents like methoxy or methyl groups, influencing the compound’s overall behavior in chemical reactions and biological systems.

Biologische Aktivität

2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C₈H₁₂N₂O₂S

- Molecular Weight: 200.26 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The thiazole ring system is known for its ability to interact with various biological targets, contributing to cytotoxic effects against cancer cells.

-

Mechanism of Action:

- The compound has been observed to inhibit specific kinases involved in cancer cell proliferation. For instance, it shows promise in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer .

- The presence of the dimethylamino group enhances its interaction with biological molecules, potentially increasing its efficacy as an anticancer agent.

-

Case Studies:

- In vitro studies have demonstrated that compounds with similar thiazole structures exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell leukemia) cells. For example, a related thiazole compound showed an IC₅₀ value of less than 1 µg/mL against these cell lines .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The structural features of this compound may contribute to its effectiveness against bacterial and fungal pathogens.

- Research Findings:

Data Tables

| Biological Activity | IC₅₀ Value (µg/mL) | Target | Cell Line |

|---|---|---|---|

| Anticancer | <1 | Cyclin-dependent kinases | A549 |

| Anticancer | <2 | Bcl-2 | Jurkat |

| Antimicrobial | <10 | Bacterial cell membrane | Various pathogens |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It may inhibit key enzymes involved in cell division and survival, particularly in cancer cells.

- Membrane Disruption: The compound's lipophilicity allows it to penetrate microbial membranes, leading to increased permeability and eventual cell lysis.

Eigenschaften

IUPAC Name |

2-(dimethylamino)-4-ethoxy-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4-12-7-6(5-11)13-8(9-7)10(2)3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTDSMSMSHGZBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC(=N1)N(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.